The synthesis of 5,7,2',6'-tetrahydroxyflavone can be achieved through various methods, often involving the hydroxylation of flavonoid precursors. A common synthetic route involves:
For example, Tomimori et al. (1982) reported a method that yielded 5,7,2',6'-tetrahydroxyflavone through selective hydroxylation of appropriate substrates under controlled conditions .
The molecular structure of 5,7,2',6'-tetrahydroxyflavone features a flavone backbone with four hydroxyl groups attached at specific positions:
5,7,2',6'-Tetrahydroxyflavone participates in various chemical reactions typical for flavonoids:
These reactions highlight its potential utility in organic synthesis and medicinal chemistry.
The mechanism of action for 5,7,2',6'-tetrahydroxyflavone primarily revolves around its antioxidant properties:
Research indicates that these mechanisms contribute significantly to its therapeutic potential against various diseases linked to oxidative stress and inflammation .
These properties make it suitable for various applications in pharmaceuticals and nutraceuticals.
5,7,2',6'-Tetrahydroxyflavone has several notable applications:
Research continues into optimizing its extraction from natural sources and enhancing its bioavailability for therapeutic use .
The biosynthesis of 5,7,2',6'-Tetrahydroxyflavone is intrinsically linked to the phenylpropanoid pathway, which converts the aromatic amino acid phenylalanine into hydroxycinnamoyl-CoA esters. This pathway begins with the shikimate pathway, where phosphoenol pyruvate (PEP) and erythrose 4-phosphate (E4P) are condensed to form 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) via DAHP synthase [7]. Subsequent enzymatic steps yield chorismate, the precursor of phenylalanine. Phenylalanine ammonia lyase (PAL) then deaminates phenylalanine to form trans-cinnamic acid, which undergoes cytochrome P450-mediated hydroxylation to generate p-coumaric acid [7] [5].
Table 1: Key Enzymes in Phenylpropanoid Pathway for Flavonoid Biosynthesis
Enzyme | Function | Product |
---|---|---|
PAL (Phenylalanine ammonia lyase) | Deamination of phenylalanine | trans-Cinnamic acid |
C4H (Cinnamate 4-hydroxylase) | Hydroxylation of cinnamic acid | p-Coumaric acid |
4CL (4-Coumaroyl-CoA ligase) | Activation to CoA-thioester | p-Coumaroyl-CoA |
CHS (Chalcone synthase) | Condensation with malonyl-CoA | Naringenin chalcone |
The committed step in 5,7,2',6'-Tetrahydroxyflavone biosynthesis involves chalcone synthase (CHS), which catalyzes the condensation of p-coumaroyl-CoA with three malonyl-CoA units to form naringenin chalcone. In Scutellaria species, this scaffold is further modified through hydroxylation, isomerization, and oxidation to yield specialized flavones [1] [7]. Isotopic tracer studies using ¹³C-labeled glucose have confirmed that carbon flux through the phenylpropanoid pathway directly influences the production yields of root-specific flavonoids like 5,7,2',6'-Tetrahydroxyflavone [4] .
The unique 2',6'-dihydroxylation pattern of 5,7,2',6'-Tetrahydroxyflavone results from regioselective hydroxylation catalyzed by cytochrome P450 (CYP) enzymes. These membrane-bound monooxygenases introduce hydroxyl groups at specific positions on the flavone backbone. In Scutellaria baicalensis, CYP93B subfamily members preferentially hydroxylate the flavone B-ring at positions 2' and 6', distinguishing this compound from structurally similar flavonoids like baicalein (5,6,7-trihydroxyflavone) [1] [6].
Table 2: CYP Inhibition Profiles of Hydroxylated Flavones
Flavonoid | CYP1B1 IC₅₀ (µM) | CYP3A4 IC₅₀ (µM) | Key Hydroxylation Sites |
---|---|---|---|
5,7,2',6'-Tetrahydroxyflavone | 0.09 | 7.8 | 5,7,2',6' |
Baicalein | 0.25 | 18.9 | 5,6,7 |
Quercetin | 0.003 | 45.6 | 3,3',4',5,7 |
Chrysin | 0.27 | >50 | 5,7 |
Structure-activity studies reveal that B-ring dihydroxylation significantly enhances inhibition of human CYP3A4 (IC₅₀ = 7.8 µM) compared to monohydroxylated analogs. This inhibition occurs through competitive binding at the enzyme’s active site, disrupting testosterone 6β-hydroxylation [2] [6]. Molecular docking simulations indicate that the 2',6'-catechol motif forms stable hydrogen bonds with heme-propionate residues, while the A-ring 5,7-dihydroxy groups facilitate π-π stacking in the substrate pocket [2].
Chalcone synthase (CHS) initiates flavonoid diversification by catalyzing the formation of naringenin chalcone, the central precursor for all flavonoids. CHS belongs to the type III polyketide synthase family and exhibits substrate promiscuity, accepting various hydroxycinnamoyl-CoA starters (e.g., caffeoyl-CoA, feruloyl-CoA) to produce hydroxylated chalcones [7]. In Scutellaria species, CHS expression correlates with root-specific accumulation of 5,7,2',6'-Tetrahydroxyflavone, as confirmed by transcriptome analyses of hairy root cultures [1].
Genetic engineering of CHS has enabled precursor diversification:
¹³C-Metabolic Flux Analysis (¹³C-MFA) has elucidated carbon partitioning in Scutellaria baicalensis roots, revealing bottlenecks in 5,7,2',6'-Tetrahydroxyflavone biosynthesis. Using 80% [1-¹³C] glucose/20% [U-¹³C] glucose tracer mixtures, researchers quantified flux ratios through critical nodes:
Table 3: Metabolic Flux Optimization Strategies for Enhanced Flavonoid Production
Strategy | Engineering Target | Flux Change | Yield Improvement |
---|---|---|---|
Overexpression of ACC | Acetyl-CoA carboxylase | ↑ Malonyl-CoA 3.1× | Chalcones +230% |
Knockdown of FASI | Fatty acid synthase I | ↓ Fatty acids 40% | Flavones +155% |
PAL/C4H/4CL co-expression | Phenylpropanoid enzymes | ↑ p-Coumaroyl-CoA 2.7× | 5,7,2',6'-Tetrahydroxyflavone +310% |
Sucrose feeding | Glycolytic flux at PEP node | ↑ Erythrose-4-P 2.3× | Shikimate +180% |
Flux optimization interventions include:
Advanced ¹³C-MFA platforms (e.g., INCA, OpenFLUX2) now enable in vivo flux quantification in Scutellaria roots, identifying the pentose phosphate pathway as the primary source of erythrose-4-phosphate for shikimate synthesis [4] [8]. This insight informs strategies to amplify upstream precursors via sucrose feeding or transketolase overexpression.
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